molecular formula C12H15NO3 B2851413 7,7-Dimethyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid CAS No. 1420792-86-4

7,7-Dimethyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid

Cat. No.: B2851413
CAS No.: 1420792-86-4
M. Wt: 221.256
InChI Key: RNOJKOGSFCPGGN-UHFFFAOYSA-N
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Description

7,7-Dimethyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid: is a complex organic compound with a molecular weight of 221.26 g/mol. It is known for its unique structural features, including a hexahydroquinoline core with a carboxylic acid group and a dimethyl group at the 7th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,7-Dimethyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid typically involves multiple steps, starting with the construction of the hexahydroquinoline core. One common approach is the cyclization of appropriate precursors, such as diketones or amino acids, under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Converting the compound to its corresponding carboxylic acid derivatives.

  • Reduction: : Reducing the carbonyl group to form alcohols or amines.

  • Substitution: : Replacing functional groups with other atoms or groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution.

Major Products Formed

  • Oxidation: : Formation of carboxylic acids and their derivatives.

  • Reduction: : Production of alcohols and amines.

  • Substitution: : Generation of a wide range of substituted derivatives.

Scientific Research Applications

This compound has found applications in various scientific fields:

  • Chemistry: : Used as a building block in organic synthesis and as a reagent in chemical research.

  • Biology: : Investigated for its potential biological activity and interactions with biomolecules.

  • Medicine: : Explored for its therapeutic potential in drug development.

  • Industry: : Employed in the synthesis of advanced materials and chemical products.

Mechanism of Action

The mechanism by which 7,7-Dimethyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

7,7-Dimethyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid: is unique due to its structural features and reactivity. Similar compounds include:

  • 8,8-Dimethyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid

  • 7,7-Dimethyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid

These compounds share similarities in their core structures but differ in the placement and nature of substituents, leading to variations in their chemical properties and applications.

Properties

IUPAC Name

7,7-dimethyl-2-oxo-1,5,6,8-tetrahydroquinoline-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-12(2)4-3-7-5-8(11(15)16)10(14)13-9(7)6-12/h5H,3-4,6H2,1-2H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNOJKOGSFCPGGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2=C(C1)NC(=O)C(=C2)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1420792-86-4
Record name 7,7-dimethyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid
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